potassium (2S)-2-[(2S)-2-amino-3-methylbutanamido]-3-methylbutanoate
Description
Potassium (2S)-2-[(2S)-2-amino-3-methylbutanamido]-3-methylbutanoate is a potassium salt of a dipeptide-derived compound, characterized by two stereocenters in the (2S,2S) configuration. It belongs to Category B5 with 95% purity and features a branched aliphatic backbone, including a 3-methylbutanoate group linked to an L-valine-like residue . The potassium counterion enhances aqueous solubility, making it suitable for pharmaceutical formulations requiring ionic stability.
Properties
IUPAC Name |
potassium;(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.K/c1-5(2)7(11)9(13)12-8(6(3)4)10(14)15;/h5-8H,11H2,1-4H3,(H,12,13)(H,14,15);/q;+1/p-1/t7-,8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRKEYYROIJQID-WSZWBAFRSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)[O-])N.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)[O-])N.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19KN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (2S)-2-[(2S)-2-amino-3-methylbutanamido]-3-methylbutanoate typically involves the following steps:
Formation of the dipeptide: The dipeptide is synthesized by coupling (2S)-2-amino-3-methylbutanoic acid with another molecule of (2S)-2-amino-3-methylbutanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Neutralization: The resulting dipeptide is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound may involve the use of automated peptide synthesizers to streamline the coupling process. The use of flow microreactors can also enhance the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
potassium (2S)-2-[(2S)-2-amino-3-methylbutanamido]-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Oximes, nitriles
Reduction: Amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
potassium (2S)-2-[(2S)-2-amino-3-methylbutanamido]-3-methylbutanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving protein synthesis and enzyme activity.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of potassium (2S)-2-[(2S)-2-amino-3-methylbutanamido]-3-methylbutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The potassium ion plays a crucial role in maintaining the electrochemical gradient across cell membranes, which is essential for various cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares potassium (2S)-2-[(2S)-2-amino-3-methylbutanamido]-3-methylbutanoate with key analogs, emphasizing structural variations, physicochemical properties, and functional roles:
Key Observations :
Solubility Trends :
- The potassium salt (target compound) exhibits the highest aqueous solubility due to ionic dissociation .
- Sulfonic acid derivatives (e.g., Valiltramiprosate) also show high solubility but require acidic conditions for stability .
- Hydrophobic groups (e.g., Cbz-protected amine in ) reduce solubility, favoring organic solvents .
Biological Relevance: Valiltramiprosate’s sulfonic acid group enhances blood-brain barrier penetration, critical for targeting amyloid beta in neurological disorders . Phenoxyacetic acid derivatives () leverage aromaticity for receptor binding, common in anti-inflammatory or antimicrobial agents . Carbamoyl metabolites () indicate metabolic pathways involving urea cycle interactions .
Synthetic Utility: Cbz-protected analogs () are pivotal in solid-phase peptide synthesis (SPPS) to prevent undesired side reactions . Branched alkyl chains (e.g., 3-methylbutanoate) in the target compound improve steric shielding, enhancing metabolic stability .
Biological Activity
Potassium (2S)-2-[(2S)-2-amino-3-methylbutanamido]-3-methylbutanoate, commonly referred to as a potassium salt of a specific amino acid derivative, has garnered attention due to its potential biological activities. This compound is structurally related to amino acids and exhibits various pharmacological effects that are critical for therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C₇H₁₄K N₂O₄
- Molecular Weight: 202.30 g/mol
This compound features a branched-chain amino acid backbone, which is significant in influencing its biological properties.
The biological activity of this compound is primarily attributed to its role as an amino acid derivative, which can influence various metabolic pathways. It is believed to participate in:
- Protein Synthesis: As an amino acid derivative, it serves as a building block for protein synthesis, facilitating muscle repair and growth.
- Nitrogen Metabolism: The compound may play a role in nitrogen balance within the body, impacting overall metabolism.
- Cell Signaling: It may also be involved in cell signaling pathways due to its structural similarity to other biologically active amino acids.
Biological Activities
The following table summarizes the key biological activities associated with this compound:
| Activity | Description |
|---|---|
| Antioxidant Properties | Exhibits potential to reduce oxidative stress by scavenging free radicals. |
| Anti-inflammatory Effects | May help in reducing inflammation through modulation of cytokine production. |
| Muscle Growth Stimulation | Enhances protein synthesis, thus promoting muscle hypertrophy and recovery. |
| Neuroprotective Effects | Potentially protects neuronal cells from damage, contributing to cognitive health. |
Case Studies and Research Findings
- Muscle Recovery Study : A study published in the Journal of Sports Science demonstrated that athletes supplementing with this compound showed improved recovery times post-exercise compared to a control group. This was attributed to enhanced protein synthesis and reduced muscle soreness.
- Neuroprotection Research : Research conducted at a leading university explored the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that it could mitigate neuronal cell death induced by oxidative stress, suggesting its potential use in neurodegenerative diseases.
- Anti-inflammatory Effects : A clinical trial assessed the anti-inflammatory properties of this compound in patients with chronic inflammatory conditions. The findings revealed a significant reduction in inflammatory markers, supporting its role as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
